molecular formula C10H8N2OS B1650208 Phenol, 4-[(2-thiazolylimino)methyl]- CAS No. 114857-79-3

Phenol, 4-[(2-thiazolylimino)methyl]-

Cat. No.: B1650208
CAS No.: 114857-79-3
M. Wt: 204.25
InChI Key: LEXABYIVSICYNZ-KPKJPENVSA-N
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Description

Phenol, 4-[(2-thiazolylimino)methyl]- is a phenolic derivative featuring a thiazole-imine moiety attached to the para position of the phenol ring. Compound 3, synthesized via condensation of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol (71% yield), exhibits a bis-thiazolylamino structure confirmed by NMR, FTIR, and HRMS . It demonstrates potent tyrosinase inhibition (IC50 = 29.71 µM), outperforming kojic acid (IC50 = 72.27 µM) and ascorbic acid (IC50 = 385.6 µM) by 2.4× and 13×, respectively . This activity is attributed to its dual thiazole units, which enhance binding to the enzyme's active site .

Properties

CAS No.

114857-79-3

Molecular Formula

C10H8N2OS

Molecular Weight

204.25

IUPAC Name

4-[(E)-1,3-thiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C10H8N2OS/c13-9-3-1-8(2-4-9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7+

InChI Key

LEXABYIVSICYNZ-KPKJPENVSA-N

SMILES

C1=CC(=CC=C1C=NC2=NC=CS2)O

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=NC=CS2)O

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole-Containing Compounds

Structural and Functional Comparisons

Thiazole derivatives are renowned for diverse bioactivities. Below is a comparative analysis of Compound 3 and other thiazole-based analogs:

Compound Structure Key Activity IC50 or EC50 Reference
4-[Bis(thiazol-2-ylamino)methyl]phenol Bis-thiazolylamino-phenol Tyrosinase inhibition (competitive) 29.71 µM
Kojic acid Pyrone derivative Tyrosinase inhibition (standard reference) 72.27 µM
Artemisinin-thiazole hybrids Artemisinin conjugated with thiazole Anti-parasitic (Toxoplasma gondii inhibition) EC50 = 0.2–1.0 µM
Coumarin-thiazole hybrids Coumarin linked to thiazole Dual α-amylase inhibition and antioxidant activity Not reported
Benzothiophene-thiazoles Benzothiophene fused with thiazole Antioxidant and anti-Toxoplasma activity EC50 = 4.5–8.2 µM
Imidazo[2,1-b]thiazoles Imidazo-thiazole derivatives Broad-spectrum RAF inhibition (anti-melanoma) IC50 = 0.5–2.0 µM
Key Observations:
  • Potency : Compound 3’s tyrosinase inhibition surpasses classical inhibitors like kojic acid, likely due to its dual thiazole units enhancing enzyme interaction .
  • Mechanism: Unlike non-competitive or uncompetitive inhibitors, Compound 3 acts as a competitive inhibitor, binding directly to the enzyme’s active site and displacing L-DOPA .
  • Versatility : Other thiazole derivatives exhibit broader applications, such as anti-parasitic (artemisinin-thiazoles) and anticancer (imidazo-thiazoles) activities .
Key Observations:
  • Compound 3’s synthesis is notable for its simplicity and high yield compared to multi-step routes for artemisinin-thiazoles .
  • One-pot methods (e.g., coumarin-thiazoles) emphasize efficiency but require precise stoichiometric control .
Tyrosinase Inhibition:
  • Compound 3 : Reduces melanin synthesis by blocking L-DOPA oxidation (competitive inhibition, Km = 0.15 mM) .
  • Kojic acid : Acts via copper chelation in the enzyme’s active site but suffers from instability and cytotoxicity .
  • Coumarin-thiazoles : Exhibit moderate tyrosinase inhibition but excel in dual α-amylase/antioxidant roles .
Anticancer Activity:
  • Imidazo-thiazoles: Inhibit RAF kinases, showing potent anti-melanoma activity (IC50 < 2 µM) .

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